molecular formula C7H5ClN4S B13551729 4-(6-Chloropyrazin-2-yl)thiazol-2-amine

4-(6-Chloropyrazin-2-yl)thiazol-2-amine

Cat. No.: B13551729
M. Wt: 212.66 g/mol
InChI Key: BXQDQYHFTXIVSS-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)thiazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring fused with a pyrazine ring, with a chlorine atom attached to the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine typically involves the reaction of 2-chloropyrazine with thioamides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the chloropyrazine, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloropyrazin-2-yl)thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological activities, including its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
  • 2-Amino-6-chloropyrazine
  • Thiazole derivatives with various substituents

Uniqueness

4-(6-Chloropyrazin-2-yl)thiazol-2-amine is unique due to its specific structural features, such as the presence of both a pyrazine and thiazole ring, and the chlorine atom on the pyrazine ring. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Biological Activity

4-(6-Chloropyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3S. It features a thiazole ring fused with a chloropyrazine moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC8H6ClN3S
Molecular Weight201.67 g/mol
IUPAC NameThis compound
Physical StateSolid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may function as an inhibitor of certain enzymes involved in inflammatory pathways and cellular signaling.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays have demonstrated that it can inhibit COX-2 with IC50 values comparable to established NSAIDs .
  • Binding Affinity : Interaction studies indicate a high binding affinity for specific receptors, which may mediate its pharmacological effects. The presence of the chloropyrazine moiety enhances the compound's ability to form hydrogen bonds with active sites on target proteins.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies using COX enzyme assays revealed that this compound effectively inhibits COX-1 and COX-2 enzymes, demonstrating a selectivity that could be beneficial for therapeutic applications in managing pain and inflammation.

Antimicrobial Activity

In addition to its anti-inflammatory properties, preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial strains. This suggests potential applications in treating infections, although further research is required to elucidate its efficacy and mechanism.

Case Studies

  • In Vitro Analysis : A study conducted on various thiazole derivatives, including this compound, evaluated their anti-inflammatory effects using COX enzyme assays. The results indicated that this compound had significant inhibitory effects on COX enzymes, with IC50 values suggesting strong anti-inflammatory potential compared to standard drugs like celecoxib .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins involved in inflammatory pathways. These studies have provided insights into the structural requirements for optimal binding and activity .

Properties

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

4-(6-chloropyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H5ClN4S/c8-6-2-10-1-4(11-6)5-3-13-7(9)12-5/h1-3H,(H2,9,12)

InChI Key

BXQDQYHFTXIVSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)C2=CSC(=N2)N

Origin of Product

United States

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